Butriptilina

Descripción general

Descripción

Butriptyline, sold under the brand name Evadyne among others, is a tricyclic antidepressant that has been used in the United Kingdom and several other European countries for the treatment of depression. It is closely related to amitriptyline and is known for its potent antihistamine and anticholinergic effects .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Treatment of Depression

Butriptyline has been employed in clinical settings for the treatment of depression since its introduction in Europe in 1974. It functions by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, which are crucial for mood regulation. Clinical studies have shown that butriptyline can be as effective as other TCAs like amitriptyline and imipramine, despite differences in their pharmacodynamic properties .

1.2 Antidepressant Mechanism

The mechanism of action of butriptyline involves its strong antihistamine and anticholinergic properties, alongside moderate antagonism of serotonin (5-HT2) and alpha-1 adrenergic receptors . This unique profile suggests that butriptyline may operate differently compared to other TCAs, possibly functioning as a prodrug that metabolizes into active compounds with distinct pharmacological effects .

Research Applications

2.1 Chemical Research

In chemical research, butriptyline serves as a model compound for studying the properties and behaviors of tricyclic antidepressants. Its structural characteristics allow researchers to explore various chemical interactions and develop new compounds with enhanced efficacy or reduced side effects.

2.2 Neurotransmitter Studies

Butriptyline is also used in biological studies focusing on neurotransmitter systems. Researchers investigate its binding affinities to various receptors, contributing to a deeper understanding of neurotransmitter dynamics and potential therapeutic targets for mood disorders.

Case Studies and Clinical Trials

3.1 Efficacy Compared to Other TCAs

A notable clinical trial demonstrated that butriptyline was significantly more effective than imipramine in alleviating symptoms of non-psychotic depression. Patients treated with butriptyline exhibited greater improvements in depression and anxiety measures.

3.2 Sustained-Release Formulations

Research into sustained-release formulations of butriptyline indicates that these formulations can lead to improved patient compliance due to their prolonged therapeutic effects and reduced peak side effects compared to conventional forms.

Potential Industrial Applications

4.1 Drug Development

Butriptyline's pharmacological properties make it a candidate for further drug development, particularly in creating new antidepressants or formulations that could enhance therapeutic outcomes while minimizing adverse effects.

Mecanismo De Acción

Target of Action

Butriptyline, a tricyclic antidepressant, primarily targets the following receptors in the human body :

Mode of Action

Butriptyline acts as an antagonist or inhibitor at its primary targets . This means it binds to these receptors and inhibits their normal function. Specifically:

Biochemical Pathways

Its mechanism of action suggests it impacts the serotonergic and histaminergic pathways in the brain . By inhibiting the reuptake of serotonin, it likely affects the serotonin signaling pathway, leading to increased serotonin levels in the brain. Its antagonistic action on the Histamine H1 and 5-HT2A receptors suggests it may also impact histamine and serotonin receptor-mediated signaling pathways.

Pharmacokinetics

Butriptyline exhibits the following pharmacokinetic properties :

- Metabolism : It undergoes hepatic metabolism, specifically N-demethylation, to form its metabolite Norbutriptyline .

- Elimination : The half-life of Butriptyline is approximately 20 hours .

Result of Action

The molecular and cellular effects of Butriptyline’s action primarily involve alterations in neurotransmission. By inhibiting the reuptake of serotonin, it increases the availability of this neurotransmitter, potentially enhancing mood regulation . Its antagonistic effects on Histamine H1 and 5-HT2A receptors may also impact various physiological functions, including neurotransmission and smooth muscle contraction .

Análisis Bioquímico

Biochemical Properties

Butriptyline interacts with several enzymes and proteins in the body. It acts as an antagonist inhibitor for the Sodium-dependent serotonin transporter and the Histamine H1 receptor . It also acts as an antagonist for the 5-hydroxytryptamine receptor 2A . These interactions play a crucial role in its function as a tricyclic antidepressant.

Cellular Effects

Butriptyline influences cell function by interacting with various cell signaling pathways. By acting as an antagonist for certain receptors, it can affect gene expression and cellular metabolism . The exact nature of these effects can vary depending on the specific cell type and the concentration of Butriptyline.

Molecular Mechanism

At the molecular level, Butriptyline exerts its effects through binding interactions with biomolecules and changes in gene expression . It can inhibit or activate certain enzymes, which can lead to changes in cellular function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Butriptyline is synthesized through a multi-step process involving the reaction of dibenzocycloheptene with various reagents to form the final product. The key steps include:

Formation of the dibenzocycloheptene core: This involves the cyclization of a biphenyl compound.

Introduction of the side chain: The side chain is introduced through a series of reactions, including alkylation and amination.

Industrial Production Methods: Industrial production of butriptyline involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch reactors: For controlled reaction conditions.

Purification steps: Including crystallization and chromatography to isolate the pure compound.

Análisis De Reacciones Químicas

Types of Reactions: Butriptyline undergoes various chemical reactions, including:

Oxidation: Butriptyline can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the side chain or the core structure.

Substitution: Substitution reactions can occur on the aromatic rings or the side chain.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products: The major products formed from these reactions include various metabolites and derivatives of butriptyline, which can have different pharmacological properties .

Comparación Con Compuestos Similares

Amitriptyline: Another tricyclic antidepressant with similar pharmacological properties.

Nortriptyline: A metabolite of amitriptyline with similar effects.

Protriptyline: Another tricyclic compound with a similar structure.

Uniqueness: Butriptyline is unique in its relatively late introduction and atypical pharmacology compared to other tricyclic antidepressants. It has reduced sedative effects and a lower risk of interactions with other medications .

Actividad Biológica

Butriptyline is a tricyclic antidepressant (TCA) that has garnered attention due to its unique pharmacological profile and potential therapeutic applications. This article explores the biological activity of butriptyline, focusing on its mechanisms of action, pharmacological effects, and clinical findings.

Butriptyline exhibits a multifaceted mechanism of action that distinguishes it from other TCAs. Key aspects include:

- Receptor Interactions : Butriptyline acts primarily as an antihistamine and anticholinergic , with moderate antagonistic effects on 5-HT2 (serotonin) and α1-adrenergic receptors . Its influence on serotonin receptors is particularly notable, as it appears to mediate mood-lifting effects through serotonin blockade, similar to iprindole and trimipramine .

- Monoamine Reuptake Inhibition : While butriptyline is classified as a weak monoamine reuptake inhibitor, its efficacy in clinical settings suggests that it may function as a prodrug, converting into more active metabolites that exert stronger antidepressant effects .

- Serotonin Modulation : The compound plays a significant role in regulating serotonin levels in the gastrointestinal tract and the central nervous system. It facilitates the uptake and clearance of serotonin in enterocytes, which is crucial for enteric neurogenesis and gastrointestinal reflexes .

Pharmacological Effects

Butriptyline has been evaluated for various pharmacological activities, which can be summarized as follows:

Case Studies and Clinical Trials

Several studies have investigated the efficacy and safety of butriptyline:

- Comparative Study with Other TCAs : A controlled clinical trial compared butriptyline with amitriptyline and imipramine. Results indicated that butriptyline was effective in alleviating depressive symptoms while exhibiting a favorable side effect profile compared to its counterparts .

- Pharmacological Profile Assessment : Research demonstrated that at doses of 20-30 mg/kg, butriptyline effectively blocked arousal reactions induced by physostigmine, showcasing its potential neuropharmacological applications .

- In Vitro Studies : In vitro analyses have shown that butriptyline significantly influences neurotransmitter dynamics, particularly serotonin and norepinephrine levels, contributing to its antidepressant effects .

Research Findings

Recent findings highlight the biological activity of butriptyline across various parameters:

- Therapeutic Concentrations : The therapeutic plasma concentration range for butriptyline is approximately 60–280 ng/mL (204–954 nmol/L), with over 90% plasma protein binding observed .

- Pharmacokinetics : The pharmacokinetics of butriptyline suggest rapid absorption and distribution within the body, leading to effective therapeutic outcomes in patients diagnosed with depression .

Propiedades

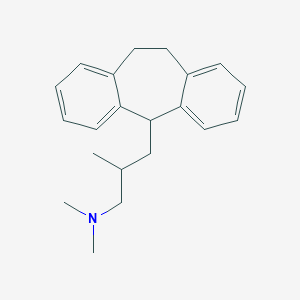

IUPAC Name |

N,N,2-trimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N/c1-16(15-22(2)3)14-21-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALELTFCQZDXAMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1C2=CC=CC=C2CCC3=CC=CC=C13)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022715 | |

| Record name | Butriptyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35941-65-2 | |

| Record name | Butriptyline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35941-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butriptyline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035941652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butriptyline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09016 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butriptyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTRIPTYLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z22441975X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Butriptyline?

A1: While Butriptyline's exact mechanism of action remains unclear, it is believed to primarily exert its antidepressant effects by influencing the balance of neurotransmitters in the brain, particularly norepinephrine and serotonin. [, ]

Q2: How does Butriptyline differ from other TCAs like Desipramine and Chlorimipramine in its interaction with neurotransmitter systems?

A2: Unlike Desipramine, which inhibits norepinephrine reuptake, Butriptyline does not significantly affect the accumulation or metabolism of norepinephrine in the rat brain. [] It also shows weaker inhibition of serotonin uptake compared to Chlorimipramine. []

Q3: Does Butriptyline interact with α-adrenoceptors?

A3: While Butriptyline demonstrates affinity for α-adrenoceptor binding sites, its activity in this regard is weaker compared to other TCAs like Amitriptyline. [, ] Consequently, it does not potentiate thyrotropin-releasing hormone (TRH)-induced hyperthermia, a test used to identify antidepressants with α-adrenergic activity. []

Q4: What is the molecular formula and weight of Butriptyline?

A4: The molecular formula of Butriptyline is C21H27N, and its molecular weight is 293.44 g/mol.

Q5: How does Butriptyline behave in aqueous solutions?

A5: Butriptyline hydrochloride exhibits a micellar pattern of association in aqueous solutions, forming aggregates above a critical micelle concentration. [] This aggregation is influenced by factors like drug structure, drug concentration, and the presence of salts like NaCl. []

Q6: What is the half-life of Butriptyline in human plasma?

A6: The half-life of Butriptyline in plasma is approximately 20 hours and is not significantly affected by the formulation (conventional vs. sustained release). []

Q7: Has Butriptyline been evaluated for its antidepressant efficacy in clinical trials?

A7: Yes, several clinical trials have investigated the antidepressant efficacy of Butriptyline. A double-blind, controlled, multicenter trial found Butriptyline to be superior to Amitriptyline in reducing depressive symptoms, with a better dropout rate and improvements in various factors of the Overall Depression Scale. [] Open studies in general practice settings also reported positive responses to Butriptyline treatment in patients with non-psychotic depression. []

Q8: Was Butriptyline effective in treating peptic ulcers in clinical trials?

A8: A double-blind, randomized trial investigated the effect of Butriptyline on peptic ulcer healing in patients taking conventional antacids. [] The study did not show any significant benefit of Butriptyline over placebo in accelerating ulcer healing. []

Q9: Are there reports of fatalities related to Butriptyline overdose?

A9: Yes, there have been reported cases of fatal Butriptyline overdoses. [] The compound was identified in biological fluids using techniques like mass spectrometry, gas chromatography, and Fourier transform-infrared spectroscopy. []

Q10: What analytical methods are used to determine Butriptyline concentrations in biological samples?

A10: Butriptyline can be quantified in serum using gas-liquid chromatography with a nitrogen-phosphorus detector. [] Another method involves gas chromatography with a flame ionization detector after extraction and derivatization. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.